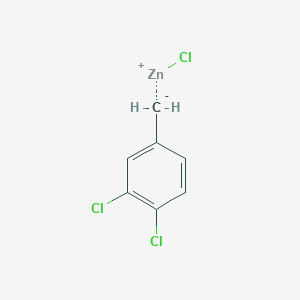

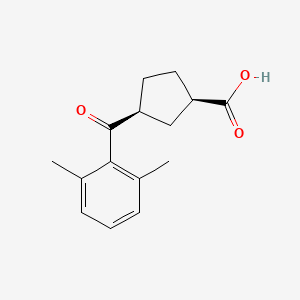

![molecular formula C15H9N3O2 B1648168 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-91-1](/img/structure/B1648168.png)

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Descripción general

Descripción

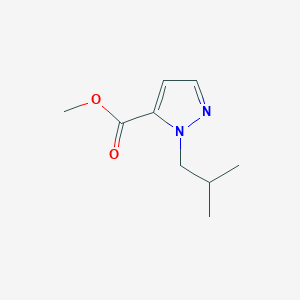

“4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound with the molecular formula C15H9N3O2 . It has a molecular weight of 263.25 . The compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” contains a total of 32 bonds, including 23 non-H bonds, 18 multiple bonds, 1 rotatable bond, 2 double bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .

Physical And Chemical Properties Analysis

The compound “4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” has a molecular weight of 263.25 and a molecular formula of C15H9N3O2 . It should be stored at a temperature of 28°C .

Aplicaciones Científicas De Investigación

Water Oxidation Catalysts

Ru complexes, including those related to isoxazolopyridazine derivatives, have been studied for their potential as water oxidation catalysts. The specific ligand structures, such as 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine, were investigated for their electronic absorption and redox properties, which are crucial for their catalytic activity in oxygen evolution from water (Zong & Thummel, 2005).

Synthesis of Fused Azines

The synthesis of novel classes of pyridazin-3-one derivatives, including those related to isoxazolopyridazine structures, was explored for developing fused azines. These derivatives were synthesized via reactions with various active methylene compounds and characterized by analytical spectroscopic methods, indicating potential applications in the synthesis of complex organic structures (Ibrahim & Behbehani, 2014).

Antimicrobial Activity

Isoxazolopyridazine derivatives, including those with naphthyl substitutions, were synthesized and tested for their antimicrobial activity. These compounds, particularly 1,2,4-triazoles and 1,3,4-thiadiazoles with pyridyl and 1-naphthyl substitutions, were evaluated against bacterial strains like S. aureus and E. coli, although they showed limited antibacterial activities (Zamani et al., 2004).

Synthesis of Isoxazolopyridazinones

The synthesis of isoxazolopyridazin-4(5H) and 7(6H)-ones was investigated, involving reactions with nitrile oxides and subsequent refinement processes. These studies contribute to the understanding of regioselectivity and yield potential isoxazolopyridazinones, which may have various chemical applications (Ruano et al., 2002).

Anti-Microbial Agents

Research into naphthalene derivatives with an isoxazole central core, including those related to isoxazolopyridazine, has been conducted to develop new anti-microbial agents. These compounds are explored for their potential in creating safer and more effective antimicrobial treatments (Chavan et al., 2022).

Novel Fluorescent Compounds

Derivatives of imidazo[1,2-a]pyridine, closely related to isoxazolopyridazines, have been synthesized and studied for their fluorescent properties. These compounds, including those with naphthyl substitutions, are investigated for their potential as novel fluorescent organic compounds, highlighting their importance in materials science and photonic applications (Tomoda et al., 1999).

Antioxidants and Enzyme Inhibitors

Compounds with 3-(2-naphthyl) moieties, similar to isoxazolopyridazines, have been designed and synthesized for evaluation as antioxidants and 15-lipoxygenase inhibitors. These novel hybrids, studied for their in vitro and in vivo antioxidant activities and enzyme inhibition, suggest potential therapeutic applications in combating oxidative stress-related diseases (Ali et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

4-naphthalen-2-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-15-14-12(8-20-18-14)13(16-17-15)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBLSGJBQAJWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C4=NOC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

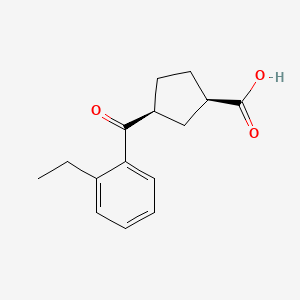

![{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid](/img/structure/B1648089.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)

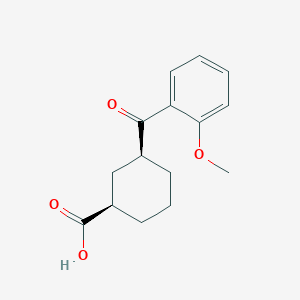

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648113.png)